Product packaging for 4-ethenyl-2,6-dimethylphenol(Cat. No.:CAS No. 71526-64-2)

4-ethenyl-2,6-dimethylphenol

Cat. No.: B6154267
CAS No.: 71526-64-2
M. Wt: 148.2
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethenyl-2,6-dimethylphenol is a high-purity phenolic compound intended for research and development purposes. This compound is of significant interest in organic synthesis and materials science, where its vinyl functional group makes it a valuable monomer or building block for developing novel polymers, resins, and functionalized materials. Researchers may also investigate its potential as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. As with many substituted phenols, its antioxidant or antimicrobial properties may be a subject of study. The mechanism of action for such phenolic compounds often involves free-radical scavenging or electrophilic aromatic substitution reactivity, depending on the specific application. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All necessary quality control measures are applied to ensure batch-to-batch consistency for reliable experimental results. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on identity, purity, and safety data.

Properties

CAS No.

71526-64-2

Molecular Formula

C10H12O

Molecular Weight

148.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4 Ethenyl 2,6 Dimethylphenol

Direct Synthesis Approaches to Incorporate the Ethenyl Moiety

The introduction of a vinyl group at the para-position of 2,6-dimethylphenol (B121312) requires multi-step synthetic sequences, often beginning with the functionalization of the aromatic ring to create a handle for subsequent transformations.

Wittig-Type Reactions and Olefination Strategies on 4-Formyl-2,6-dimethylphenol

A robust and widely employed strategy for the synthesis of alkenes is the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganic-chemistry.org This approach necessitates the initial preparation of 4-formyl-2,6-dimethylphenol (also known as 4-hydroxy-3,5-dimethylbenzaldehyde).

Synthesis of 4-Formyl-2,6-dimethylphenol:

The formylation of 2,6-dimethylphenol can be accomplished through several named reactions that introduce a formyl (-CHO) group onto the aromatic ring, primarily at the para-position due to the steric hindrance from the ortho-methyl groups.

Duff Reaction: This reaction utilizes hexamine as the formyl carbon source in an acidic medium. wikipedia.orgchem-station.com For 2,6-dimethylphenol, the formylation occurs at the para position as the ortho positions are blocked. wikipedia.org

Reimer-Tiemann Reaction: This method involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution to achieve ortho-formylation. wikipedia.orgjk-sci.comgeeksforgeeks.org However, if the ortho positions are substituted, para-formylation can occur. jk-sci.com The reactive species is dichlorocarbene. wikipedia.orggeeksforgeeks.org

Vilsmeier-Haack Reaction: This reaction employs a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride to form a Vilsmeier reagent, which then acts as the formylating agent. wikipedia.orgijpcbs.comchemistrysteps.com This method is effective for electron-rich aromatic compounds, including phenols. wikipedia.orgchemistrysteps.com

Gattermann Reaction: This reaction uses a mixture of hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst. wikipedia.orgunacademy.comlscollege.ac.in A modification of this reaction can use zinc cyanide, which is safer to handle. wikipedia.org The Gattermann-Koch reaction, a variant, is generally not suitable for phenols. wikipedia.orgbyjus.com

A comparison of these formylation methods is presented below:

Reaction NameReagentsTypical ConditionsPosition of Formylation
Duff ReactionHexamethylenetetramine, AcidAcidic medium, heatPara (if ortho is blocked)
Reimer-TiemannChloroform, Strong BaseBiphasic, heatPrimarily Ortho (Para if blocked)
Vilsmeier-HaackDMF, POCl₃Mild conditionsPara to activating group
GattermannHCN, HCl, Lewis AcidAnhydrous, Lewis acid catalystPara to activating group

Olefination of 4-Formyl-2,6-dimethylphenol:

Once 4-formyl-2,6-dimethylphenol is obtained, the ethenyl group can be introduced via olefination.

Wittig Reaction: This reaction involves the use of a phosphorus ylide, typically generated from a phosphonium (B103445) salt like methyltriphenylphosphonium (B96628) bromide and a strong base. wikipedia.org The ylide reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide.

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. wikipedia.orgyoutube.com This reaction often provides excellent E-selectivity for the resulting alkene, and the water-soluble phosphate (B84403) byproduct simplifies purification. wikipedia.orgorganic-chemistry.org

Direct Coupling Reactions Utilizing 2,6-Dimethylphenol Precursors

Palladium-catalyzed cross-coupling reactions offer a powerful alternative for the formation of carbon-carbon bonds, including the introduction of a vinyl group. This strategy typically involves the initial conversion of 2,6-dimethylphenol to an aryl halide or triflate at the para-position, followed by coupling with a vinylating agent.

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.gov In a potential pathway to 4-ethenyl-2,6-dimethylphenol, 4-bromo-2,6-dimethylphenol (B182379) could be reacted with ethylene (B1197577) gas under palladium catalysis.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide catalyzed by a palladium complex. organic-chemistry.orglibretexts.org A plausible route would involve the coupling of 4-bromo- or 4-iodo-2,6-dimethylphenol (B87620) with vinylboronic acid or one of its derivatives, such as a trivinylboroxane-pyridine complex. orgsyn.org

Stille Reaction: The Stille reaction couples an organotin compound with an organic halide, also catalyzed by palladium. wikipedia.org The synthesis could be achieved by reacting a halogenated 2,6-dimethylphenol with a vinyltin (B8441512) reagent, for instance, vinyltributyltin.

A summary of potential coupling partners is outlined in the following table:

Coupling ReactionPhenol DerivativeVinylating AgentCatalyst System
Heck4-Bromo-2,6-dimethylphenolEthylenePalladium catalyst, Base
Suzuki4-Iodo-2,6-dimethylphenolVinylboronic acidPalladium catalyst, Base
Stille4-Bromo-2,6-dimethylphenolVinyltributyltinPalladium catalyst

Palladium-Catalyzed Hydrofunctionalization of Vinyl Phenol Derivatives

It is important to distinguish that palladium-catalyzed hydrofunctionalization, as described in contemporary literature, is a method for the further modification of existing vinyl phenols rather than a primary synthetic route to them. These reactions involve the addition of a nucleophile and a hydride across the double bond of the vinyl group. This methodology allows for the rapid generation of molecular complexity from vinyl arenes, creating 1,1-diaryl substructures which are prevalent in biologically active compounds. Therefore, while not a direct pathway to this compound, this reaction class represents a significant subsequent transformation that this compound could undergo.

Precursor Synthesis Routes for 2,6-Dimethylphenol

The industrial production of 2,6-dimethylphenol, the essential precursor for the aforementioned synthetic routes, is primarily achieved through the selective ortho-methylation of phenol.

Phenol Methylation via Catalytic Gas Phase Reactions

The gas-phase alkylation of phenol with methanol (B129727) is a widely used industrial process. This reaction is highly exothermic and is carried out over various metal oxide catalysts to achieve high selectivity for ortho-methylation, yielding 2,6-dimethylphenol.

A range of catalysts have been investigated for this process, with metal oxides being particularly prominent.

Catalyst TypeExamplesKey Features
Iron-Chromium OxidesTZC-3/1High phenol conversion (>90%), selective C-alkylation. thieme-connect.de
Manganese OxidesModified Manganese OxideHigh selectivity for ortho-methylation.
Magnesium OxideMagnesium OxideEffective at high temperatures (475-600 °C).
Copper-Manganese SpinelsCuxMn3-xO4High ortho-selectivity (up to 100%).

Fixed-bed reactors are commonly employed for the continuous gas-phase methylation of phenol. In this setup, the solid catalyst pellets are held in a static bed through which the gaseous reactants (a mixture of phenol and methanol vapor) are passed. The design of these reactors is crucial for managing the significant heat of reaction to maintain optimal temperature and prevent catalyst deactivation. Key design considerations include tube diameter, heat transfer mechanisms (isothermal or adiabatic operation), and flow modes. For highly exothermic reactions like phenol methylation, multi-tubular reactors with a surrounding heat transfer fluid are often used to ensure effective temperature control.

Fluidized Bed Reactor Systems

To manage the exothermic nature of gas-phase phenol methylation, fluidized bed reactors are employed to ensure effective temperature equalization throughout the catalyst bed. researchgate.net This reactor design helps prevent the formation of hot spots that can lead to catalyst deactivation and the production of unwanted byproducts. The use of a fluidized bed system is particularly important for industrial-scale production where maintaining consistent temperature and catalyst activity is paramount. researchgate.net The system's hydrodynamics, influenced by factors like gas velocity and particle size, are critical for efficient operation. researchgate.net Models for these reactors often treat the system as a series of tanks to describe the flow pattern and integrate hydrodynamic and kinetic parameters for a comprehensive understanding of the process. researchgate.net

Catalyst Systems and Optimization (e.g., Iron-Chromium Catalysts)

Iron-chromium catalysts are widely used for high-temperature gas-phase reactions. In processes analogous to phenol modification, such as the water-gas shift reaction, the active phase of the catalyst is typically magnetite (Fe₃O₄). scispace.com Chromium oxide serves as a structural promoter, stabilizing the catalyst and preventing the rapid loss of surface area and activity through sintering at high temperatures. scispace.com Research has explored replacing chromium with other promoters like molybdenum due to environmental concerns, with studies indicating that molybdenum can be incorporated into the magnetite lattice, altering its physical properties. scispace.com Catalyst optimization involves adjusting the promoter content and preparation method (e.g., co-precipitation vs. impregnation) to enhance activity and stability. scispace.comtudelft.nl For phenol methylation, the composition of the catalyst is critical for selectivity towards 2,6-DMP. researchgate.net

Catalyst SystemActive PhasePromoter RoleKey Optimization Parameters
Iron-Chromium Fe₃O₄Stabilizes surface area, prevents sintering. scispace.comCr content, preparation method. scispace.com
Iron-Molybdenum Fe₃O₄Alters lattice parameters of magnetite. scispace.comMo content, reduction of precursor. scispace.com
Copper-promoted Fe₃O₄Enhances activity and selectivity. scispace.comDoping method, interaction with other promoters. tudelft.nl

Rearrangement Reactions of Substituted Phenols (e.g., 4-tert-butyl-2,6-dimethylphenol)

Rearrangement reactions provide a pathway to valuable phenol derivatives. One relevant industrial process involves the dealkylation of 4-tert-butyl-2,6-dimethylphenol (B188804) to produce 2,6-dimethylphenol. This reaction is typically carried out in the presence of an acidic catalyst, such as sulfuric acid or toluene (B28343) sulfonic acid, at elevated temperatures ranging from 120 to 180°C. google.com In this process, the tertiary butyl group is cleaved from the phenol ring and can be transferred to another acceptor molecule, such as phenol, which is converted to 4-tert-butylphenol. google.com This transalkylation strategy allows for the efficient recovery of the valuable 2,6-dimethylphenol core, which can then be used as a precursor for further derivatization. google.com The yield of 2,6-dimethylphenol from the consumed 4-tert-butyl-2,6-dimethylphenol can be quite high, often exceeding 95%. google.com

Derivatization Strategies for 2,6-Dimethylphenol Leading to Ethenyl Derivatives

Once 2,6-dimethylphenol is obtained, several strategies can be employed to introduce an ethenyl (vinyl) group at the 4-position.

Acylation and Subsequent Transformations for Ketone Derivatives

A common strategy to introduce a two-carbon chain that can be converted to a vinyl group is through acylation, such as the Friedel-Crafts acylation. organic-chemistry.org This involves reacting 2,6-dimethylphenol with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst to form 4-acetyl-2,6-dimethylphenol. This aryl ketone then serves as a key intermediate.

Subsequent transformation of the ketone into an alkene can be achieved through various methods. One approach is the reduction of the ketone to a secondary alcohol, followed by acid-catalyzed dehydration to yield the desired this compound. Another powerful method is the Wittig reaction, where the ketone is reacted with a phosphorus ylide (e.g., methylenetriphenylphosphorane) to directly form the double bond, converting the carbonyl group into a vinyl group.

Coupling Reactions to Form Dimeric and Oligomeric Phenol Structures (e.g., di(2,6-dimethylphenol))

While not leading directly to the target monomer, the oxidative coupling of 2,6-dimethylphenol is a significant derivatization pathway for this substrate. This reaction can produce both C-O and C-C coupled products. researchgate.netresearchgate.net The C-O coupling leads to the formation of poly(2,6-dimethyl-1,4-phenylene ether) (PPE), an important engineering thermoplastic. researchgate.net

Alternatively, selective C-C coupling at the para-position can yield dimeric structures like 3,3',5,5'-tetramethyl-biphenyl-4,4'-diol or 3,3',5,5'-tetramethyl-4,4'-diphenoquinone (DPQ). researchgate.netrsc.org This reaction is often catalyzed by copper complexes in the presence of an oxidant like oxygen or hydrogen peroxide. researchgate.netresearchgate.net The selectivity between C-O and C-C coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. researchgate.net

Coupling ProductCoupling TypeCatalyst System Example
Poly(phenylene ether) (PPE)C-ODicopper(II) complexes with amine ligands. researchgate.net
3,3',5,5'-Tetramethyl-biphenyl-4,4'-diolC-CHypervalent iodine reagents. rsc.org
3,3',5,5'-Tetramethyl-4,4'-diphenoquinone (DPQ)C-CCopper(II) complexes with H₂O₂ or O₂. researchgate.netresearchgate.net

Halogenation and Subsequent Vinyl Group Introduction (e.g., Heck Reaction)

A highly effective and modular route involves the initial halogenation of 2,6-dimethylphenol at the para-position to create a reactive handle for cross-coupling. This can be achieved using standard brominating or iodinating agents to produce 4-bromo-2,6-dimethylphenol or 4-iodo-2,6-dimethylphenol.

The subsequent introduction of the vinyl group can be accomplished via the Mizoroki-Heck reaction. wikipedia.orgyoutube.com This palladium-catalyzed cross-coupling reaction joins the aryl halide with an alkene, such as ethylene, in the presence of a base. wikipedia.orglibretexts.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by alkene insertion and subsequent β-hydride elimination to release the final product, this compound, and regenerate the catalyst. wikipedia.orglibretexts.org The reaction is known for its tolerance of various functional groups and its ability to form C-C bonds with high efficiency. organic-chemistry.orgnih.gov

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methodologies for specialty chemicals is a cornerstone of green chemistry. In the context of this compound, research efforts are geared towards minimizing hazardous waste, reducing energy consumption, and utilizing renewable feedstocks. Key green chemistry approaches for the synthesis of this compound focus on biocatalysis and catalyst-free thermal decarboxylation, which offer significant advantages over traditional chemical routes that may involve harsh conditions and environmentally harmful reagents.

One of the most promising green routes for the synthesis of 4-vinylphenols, including this compound, is through the enzymatic decarboxylation of the corresponding 4-hydroxycinnamic acid precursor. This biotransformation is catalyzed by the enzyme phenolic acid decarboxylase (PAD), which is found in various microorganisms. chemrxiv.orgchemrxiv.org The precursor for this compound in this pathway would be 3,5-dimethyl-4-hydroxycinnamic acid. The reaction proceeds under mild conditions, typically in aqueous media, and avoids the use of toxic reagents and solvents. d-nb.info

The substrate specificity of naturally occurring PADs can be a limitation, as bulky substituents on the aromatic ring of the 4-hydroxycinnamic acid can hinder enzymatic activity. chemrxiv.org However, protein engineering and directed evolution techniques have been successfully employed to expand the substrate scope of PADs. chemrxiv.org By modifying the active site of the enzyme, it is possible to enhance its catalytic efficiency for sterically hindered substrates, such as those with substitutions at the 2 and 6 positions of the phenol ring. chemrxiv.org This makes the enzymatic decarboxylation of 3,5-dimethyl-4-hydroxycinnamic acid a highly feasible and sustainable route to this compound. The process is characterized by high selectivity and the generation of minimal waste, with carbon dioxide as the only byproduct. d-nb.info

Another significant green chemistry approach is the catalyst-free thermal decarboxylation of 4-hydroxycinnamic acids. nih.gov This method involves heating the precursor, 3,5-dimethyl-4-hydroxycinnamic acid, in a suitable solvent or in the solid state to induce the elimination of carbon dioxide and form the desired this compound. nih.govepa.gov This approach is advantageous as it completely avoids the need for any catalyst, which simplifies the purification process and prevents potential contamination of the product with metal residues. nih.gov

Studies on the thermal decomposition of structurally similar compounds, such as trans-3,5-di-tert-butyl-4-hydroxy-cinnamic acid, have demonstrated the viability of this method for producing the corresponding 4-hydroxystyrene derivative. epa.gov The reaction kinetics and product distribution can be influenced by the solvent polarity and reaction temperature. epa.gov While this method is promising, careful optimization of the reaction conditions is necessary to minimize potential side reactions such as polymerization and desalkylation, which can occur at elevated temperatures. epa.gov

A potential, though less documented, green approach is the catalytic dehydrogenation of 4-ethyl-2,6-dimethylphenol (B3045371). This would involve the use of heterogeneous catalysts, ideally based on earth-abundant and non-toxic metals, to selectively remove hydrogen from the ethyl group to form the vinyl moiety. Research in the broader field of alkane dehydrogenation is focused on developing stable and selective catalysts that can operate under energy-efficient conditions. nih.govacs.org The application of such catalysts to the specific conversion of 4-ethyl-2,6-dimethylphenol to this compound represents an area for future development in the green synthesis of this compound.

The following table summarizes the key features of these green chemistry approaches:

Synthetic ApproachPrecursorKey FeaturesPotential Challenges
Enzymatic Decarboxylation 3,5-dimethyl-4-hydroxycinnamic acidMild reaction conditions, high selectivity, aqueous media, minimal waste (CO2 byproduct), potential for use of renewable feedstocks. chemrxiv.orgd-nb.infoNatural enzyme may have low activity for substituted substrates, requiring protein engineering. chemrxiv.org
Catalyst-Free Thermal Decarboxylation 3,5-dimethyl-4-hydroxycinnamic acidNo catalyst required, simplified purification, atom-economical. nih.govHigh temperatures may be required, potential for side reactions like polymerization and desalkylation. epa.gov
Green Catalytic Dehydrogenation 4-ethyl-2,6-dimethylphenolPotential for high atom economy, use of heterogeneous catalysts for easy separation.Requires development of specific, selective, and stable non-noble metal catalysts. nih.govacs.org

Chemical Reactivity and Mechanistic Investigations of 4 Ethenyl 2,6 Dimethylphenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. sydney.edu.aumasterorganicchemistry.com The reactivity and orientation of these substitutions on the 4-ethenyl-2,6-dimethylphenol ring are profoundly influenced by the substituents already present. lumenlearning.com

The benzene (B151609) ring of this compound is decorated with three substituents that influence its reactivity towards incoming electrophiles: one hydroxyl (-OH) group and two methyl (-CH₃) groups.

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group, meaning it makes the aromatic ring significantly more reactive towards electrophiles than benzene itself. libretexts.org For instance, phenol (B47542) (C₆H₅OH) undergoes nitration approximately 1000 times faster than benzene. lumenlearning.com This activation stems from the ability of the oxygen's lone pairs to donate electron density into the ring through resonance. This effect is strongest at the positions ortho and para to the hydroxyl group, thereby directing incoming electrophiles to these sites. libretexts.org

Methyl (-CH₃) Groups: Alkyl groups, such as methyl, are also activating groups, though they are weaker than the hydroxyl group. libretexts.org They donate electron density primarily through an inductive effect and hyperconjugation. lumenlearning.com Like the hydroxyl group, methyl groups are ortho-, para-directors. libretexts.orgkhanacademy.org

In this compound, these groups work in concert to enhance the nucleophilicity of the aromatic ring. The powerful activating effect of the hydroxyl group is the dominant electronic influence.

SubstituentActivating/Deactivating EffectDirecting EffectPrimary Electronic Mechanism
-OH (Hydroxyl)Strongly ActivatingOrtho, ParaResonance (Electron Donation)
-CH₃ (Methyl)Weakly ActivatingOrtho, ParaInductive Effect & Hyperconjugation

Regioselectivity refers to the specific position on the ring where substitution occurs. In this compound, the directing effects of the substituents are clear, but the substitution pattern presents significant steric constraints.

Positions Ortho to the Hydroxyl Group (C2, C6): These positions are already occupied by the two methyl groups. Therefore, direct electrophilic substitution at these sites is impossible.

Position Para to the Hydroxyl Group (C4): This position is occupied by the ethenyl group, blocking substitution at this site as well.

The combined directing effects of the powerful -OH group and the two -CH₃ groups would strongly favor substitution at the ortho and para positions. However, since all of these positions are blocked, electrophilic aromatic substitution on the available carbon atoms of the ring (C3 and C5, which are meta to the hydroxyl group) is highly disfavored. The carbocation intermediate formed from a meta attack lacks the resonance stabilization provided by the hydroxyl group's lone pairs, making the activation energy for this pathway very high. libretexts.org

Consequently, the this compound molecule tends to undergo reactions on the ethenyl side chain rather than on the aromatic ring itself. Forcing an electrophilic aromatic substitution reaction would likely require harsh conditions and would be expected to yield a mixture of products with low regioselectivity, if any reaction occurs on the ring at all.

Reactions Involving the Ethenyl (Vinyl) Functional Group

The ethenyl (vinyl) group is an alkene functional group and thus exhibits the characteristic reactivity of a carbon-carbon double bond. This site is the primary locus of reactivity for this compound.

The electron-rich π-bond of the ethenyl group readily undergoes electrophilic addition reactions. In these reactions, the π-bond acts as a nucleophile, attacking an electrophile. ncert.nic.in This process typically proceeds through a carbocation intermediate.

For this compound, the addition of an electrophile (E⁺) to the terminal carbon of the vinyl group generates a secondary carbocation adjacent to the aromatic ring (a benzylic carbocation). This intermediate is significantly stabilized by resonance with the electron-rich phenolic ring, which favors its formation and dictates the regioselectivity of the reaction, following Markovnikov's rule.

Reaction TypeReagentsExpected Major ProductNotes
HydrohalogenationH-X (e.g., HBr, HCl)4-(1-Haloethyl)-2,6-dimethylphenolFollows Markovnikov's rule due to stable benzylic carbocation formation.
HalogenationX₂ (e.g., Br₂, Cl₂)4-(1,2-Dihaloethyl)-2,6-dimethylphenolProceeds via a cyclic halonium ion intermediate.
Acid-Catalyzed HydrationH₂O, H⁺ (e.g., H₂SO₄)4-(1-Hydroxyethyl)-2,6-dimethylphenolMarkovnikov addition of water across the double bond.

The vinyl group can participate in cycloaddition reactions, which are powerful methods for forming cyclic structures. libretexts.org

[4+2] Cycloaddition (Diels-Alder Reaction): In this reaction, a conjugated diene reacts with a "dienophile" (an alkene or alkyne) to form a six-membered ring. The ethenyl group of this compound can act as a dienophile. mdpi.comresearchgate.net Due to the electron-donating nature of the phenolic ring, the vinyl group is relatively electron-rich, making it most suitable for reactions with electron-deficient dienes (a Diels-Alder reaction with inverse electron demand). The reaction results in the formation of a new cyclohexene (B86901) ring fused to the phenolic substituent. youtube.com

[2+2] Cycloaddition: These reactions involve two alkene components reacting to form a four-membered cyclobutane (B1203170) ring. libretexts.org Unlike the thermally allowed [4+2] cycloaddition, [2+2] cycloadditions are typically photochemically induced. libretexts.org Under UV irradiation, the ethenyl group of this compound could potentially dimerize or react with other alkenes to form substituted cyclobutane derivatives.

Hydrofunctionalization encompasses a range of reactions where a hydrogen atom and another functional group are added across the double bond. These reactions are often catalyzed and can exhibit high regioselectivity.

Hydroboration–Oxidation: This two-step process achieves the anti-Markovnikov hydration of an alkene. ncert.nic.in Treatment of this compound with a borane (B79455) reagent (like diborane, B₂H₆), followed by oxidative workup with hydrogen peroxide (H₂O₂) and a base, would yield 4-(2-hydroxyethyl)-2,6-dimethylphenol. The boron atom adds to the less sterically hindered terminal carbon, leading to the "anti-Markovnikov" product where the hydroxyl group is on the terminal carbon. ncert.nic.in

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across the double bond, typically catalyzed by transition metals like platinum complexes. Hydrosilylation of this compound would result in the formation of an organosilane, which is a versatile synthetic intermediate. The regioselectivity can vary depending on the catalyst and silane (B1218182) used, but often favors the anti-Markovnikov product where the silyl (B83357) group attaches to the terminal carbon.

Oxidative Coupling Reactions

Oxidative coupling is a hallmark reaction for 2,6-disubstituted phenols, leading to the formation of carbon-oxygen or carbon-carbon bonds. This process is fundamental to the synthesis of high-performance polymers.

Formation of Polymeric Structures (e.g., Poly(phenylene oxide) derivatives from 2,6-dimethylphenol)

The oxidative coupling polymerization of 2,6-dimethylphenol (B121312) (DMP) is the primary industrial route to produce poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance thermoplastic. uc.edu This reaction typically involves bubbling oxygen through a solution of the phenol in the presence of a catalyst. nih.gov For this compound, a similar C-O coupling is expected to occur, yielding a PPO derivative with pendant vinyl groups along the polymer backbone. These vinyl groups introduce reactive sites that can be used for subsequent crosslinking or functionalization, potentially creating thermosetting materials with enhanced thermal and mechanical properties. The polymerization proceeds via a step-growth mechanism, and the molecular weight of the resulting polymer can be controlled by reaction conditions. uc.edu

A common side-product in the synthesis of PPO from DMP is the C-C coupled diphenoquinone (B1195943). nih.gov In the case of this compound, the formation of an analogous diphenoquinone is also possible, which could act as a terminator or be incorporated into the polymer structure.

Catalytic Systems in Oxidative Coupling (e.g., Copper-Amine Complexes, Laccase)

A variety of catalytic systems have been developed to promote the oxidative coupling of phenols. These catalysts are crucial for controlling the reaction rate and selectivity towards either polymer or dimer formation.

Copper-Amine Complexes : The most common catalysts for PPO synthesis are complexes of copper salts (e.g., cuprous chloride or bromide) with amines (e.g., pyridine, N-butyldimethylamine, or tetramethylethylenediamine). uc.edunih.govmdpi.com These complexes facilitate the formation of the active catalytic species that oxidizes the phenol to a phenoxy radical, initiating the polymerization. The specific amine used affects the catalyst's structure and reactivity. uc.edu

Laccase : Laccases are multi-copper containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic substrates using molecular oxygen as the oxidant. mdpi.comresearchgate.net These enzymes are considered "green" catalysts due to their operation under mild conditions (pH and temperature) and their use of water as a solvent. mdpi.com Laccase-catalyzed oxidation of phenols proceeds via the generation of phenoxy radicals, which then couple to form dimers, oligomers, or polymers. researchgate.net The enzyme's activity can be influenced by the presence of mediators, such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), which can extend the oxidative capacity of the enzyme to a broader range of substrates. nih.govmdpi.com

Catalyst TypeExamplesKey Features
Copper-Amine ComplexesCuCl/Pyridine, CuBr/DMBA, CuCl-TMEDAWidely used in industrial synthesis of PPO; allows for control over molecular weight. uc.edumdpi.comresearchgate.net
Enzymatic CatalystsLaccase (from Trametes versicolor, Botryosphaeria rhodina)Environmentally benign ("green") catalyst; operates under mild aqueous conditions; high specificity. mdpi.comnih.gov

Mechanistic Debate: Radical vs. Ionic Pathways in Oxidative Polymerization

The precise mechanism of copper-catalyzed oxidative polymerization of 2,6-dimethylphenol has been a subject of debate for decades, with evidence supporting both radical and ionic (carbocationic) pathways. academie-sciences.fr

Radical Pathway : The most widely accepted mechanism involves the oxidation of the phenol by a copper(II) species to generate a phenoxy radical. uc.edu Two of these radicals then couple to form a quinone ketal, which subsequently rearranges. The polymer chain grows through repeated steps of radical coupling and rearrangement. uc.educhemicalpapers.com The detection of polymer phenoxy radicals by EPR spectroscopy under certain conditions supports this mechanism. chemicalpapers.com

Ionic Pathway : An alternative mechanism proposes the involvement of a phenoxonium cation (a carbocationic species). academie-sciences.fr In this view, a dinuclear copper species is involved in the oxidation process. While the existence of free phenoxonium cations in the reaction mixture has been questioned, some experimental data have been interpreted as being consistent with an ionic pathway. academie-sciences.fr

It is also plausible that the reaction does not proceed exclusively through one pathway, but rather through a combination of competitive mechanisms, with the dominant pathway depending on the specific reaction conditions, catalyst system, and substrate. academie-sciences.fr

Acid-Base Reactivity and Phenoxide Ion Formation

Like other phenols, this compound is a weak acid. The hydroxyl proton can be abstracted by a base to form a negatively charged phenoxide ion. ncert.nic.in The stability of this phenoxide ion is crucial for many of the phenol's reactions, particularly oxidative coupling, where the formation of a copper-phenolate complex is often the initial step. uc.edu

Rearrangement Reactions and Tautomerism Studies

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged. wiley-vch.de While phenols themselves are generally stable, their derivatives can undergo various rearrangements. For instance, intermediates in oxidative coupling can undergo rearrangements, and related structures can be involved in transformations like the Baeyer-Villiger oxidation or the Beckmann rearrangement under specific conditions. wiley-vch.demsu.edu

Tautomerism refers to the equilibrium between two structural isomers that are readily interconvertible, most often by the migration of a proton. For phenols, the relevant equilibrium is keto-enol tautomerism, where the phenolic (enol) form is in equilibrium with a cyclohexadienone (keto) form. For simple phenols, this equilibrium overwhelmingly favors the aromatic phenol form due to the large stabilization energy of the aromatic ring. nih.gov While the keto tautomer is present in only trace amounts, its transient formation can be invoked in the mechanisms of certain reactions. Spectroscopic studies on related substituted phenols confirm that the phenol-imine form is dominant over the keto-amine form in Schiff bases derived from them, although the equilibrium can be influenced by solvent polarity and temperature. nih.govresearchgate.net For this compound, the enol form is expected to be the exceptionally predominant species under normal conditions.

Derivatives and Analogues of 4 Ethenyl 2,6 Dimethylphenol: Synthesis and Advanced Research

Synthesis of Substituted 4-Ethenyl-2,6-Dimethylphenol Derivatives

The chemical versatility of this compound allows for targeted modifications at two primary sites: the ethenyl (vinyl) group and the aromatic ring. These modifications are pursued to fine-tune the electronic and steric properties of the monomer, which in turn influences its reactivity and the properties of any resulting polymers.

The double bond of the ethenyl group is a prime target for a variety of chemical transformations, allowing for the introduction of diverse functional groups. Standard alkene reactions can be adapted to modify this compound, provided the phenolic hydroxyl group is appropriately protected or the reaction conditions are mild enough to prevent side reactions.

Common synthetic approaches for modifying the ethenyl group include:

Heck Reaction: This palladium-catalyzed cross-coupling reaction is a powerful tool for the arylation or vinylation of the ethenyl group. mdpi.comliverpool.ac.uk For instance, reacting this compound with an aryl halide (Ar-X) in the presence of a palladium catalyst and a base can yield stilbene-like derivatives. The general scheme for such a reaction is presented below. The choice of catalyst, ligand, and reaction conditions is crucial to achieve high yields and stereoselectivity. nih.govresearchgate.netnih.gov

Reaction Scheme for Heck Coupling:

Wittig Reaction: While the Wittig reaction is primarily used to form alkenes from aldehydes or ketones, its principles can be conceptually applied to understand the reactivity of the vinyl group. masterorganicchemistry.comunigoa.ac.inorganic-chemistry.orgnih.gov More relevantly, the inverse Wittig reaction or related olefination methods could be explored for modifications.

Epoxidation and Ring-Opening: The ethenyl group can be converted to an epoxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened with various nucleophiles (e.g., amines, alcohols, thiols) to introduce a wide range of functional groups at the benzylic and terminal positions of the original ethenyl side chain.

Hydroformylation: This process, typically catalyzed by cobalt or rhodium complexes, can introduce a formyl group (-CHO) at the ethenyl moiety. The resulting aldehyde can then serve as a handle for further functionalization, such as reductive amination or oxidation to a carboxylic acid.

These modifications significantly impact the electronic properties and potential polymerization behavior of the resulting monomers. The introduction of conjugated systems, for instance, can alter the optical and electronic properties, making them suitable for applications in organic electronics.

Table 1: Potential Modifications of the Ethenyl Group of this compound

Reaction Type Reagents and Conditions Potential Product Structure
Heck Reaction Ar-X, Pd catalyst, base 4-(2-aryl-ethenyl)-2,6-dimethylphenol
Epoxidation m-CPBA 4-(oxiran-2-yl)-2,6-dimethylphenol
Dihydroxylation OsO4, NMO 4-(1,2-dihydroxyethyl)-2,6-dimethylphenol
Hydroformylation CO, H2, Rh/Co catalyst 4-(formylethyl)-2,6-dimethylphenol

Ring-Substituted Analogues (e.g., methoxy-substituted vinylphenols)

Introducing substituents onto the aromatic ring of this compound offers another avenue for tuning its properties. Electrophilic aromatic substitution reactions are the most common methods for this purpose. However, the directing effects of the hydroxyl and vinyl groups, as well as the steric hindrance from the existing methyl groups, must be carefully considered.

A key class of ring-substituted analogues are methoxy-substituted vinylphenols . For example, 4-ethenyl-2,6-dimethoxyphenol is a known compound with applications as a flavoring agent and has been studied for its antioxidant properties. chemicalbook.comwikipedia.orgthegoodscentscompany.com The synthesis of such compounds often starts from precursors that already contain the desired ring substituents. For instance, syringaldehyde (B56468) can be converted to 4-ethenyl-2,6-dimethoxyphenol through a Wittig reaction or other olefination methods.

General strategies for synthesizing ring-substituted analogues include:

Starting from Substituted Phenols: A common and effective approach is to begin with a phenol (B47542) that already bears the desired substituents and then introduce the ethenyl group. For example, a substituted 2,6-dimethylphenol (B121312) could be formylated via the Duff or Reimer-Tiemann reaction, followed by a Wittig reaction to generate the vinyl group.

Direct Electrophilic Aromatic Substitution: Direct substitution on this compound is challenging due to potential side reactions with the vinyl group. However, under carefully controlled conditions, reactions such as nitration, halogenation, or Friedel-Crafts acylation could be employed, likely with protection of the phenolic hydroxyl.

The electronic nature of the ring substituents (electron-donating or electron-withdrawing) will have a profound effect on the reactivity of both the vinyl group and the phenolic hydroxyl.

Functionalization of Poly(this compound)

The polymer derived from this compound, poly(this compound), possesses a backbone with pendent phenolic groups. These phenolic moieties provide reactive sites for post-polymerization functionalization, a powerful strategy for creating new materials with tailored properties without the need to synthesize new monomers. rsc.orgmcmaster.caresearchgate.netresearchgate.net

Common functionalization reactions for the phenolic hydroxyl groups include:

Esterification and Etherification: The hydroxyl groups can be readily converted to esters or ethers. For example, reaction with an acid chloride or anhydride (B1165640) in the presence of a base will yield the corresponding ester. Etherification can be achieved using Williamson ether synthesis, reacting the polymer with an alkyl halide in the presence of a strong base. These modifications can alter the polymer's solubility, thermal properties, and hydrophilicity.

Grafting: The phenolic groups can be used as initiation sites for grafting other polymer chains, leading to the formation of graft copolymers. For example, atom transfer radical polymerization (ATRP) or other controlled radical polymerization techniques can be initiated from a suitable initiator attached to the phenolic oxygen. mdpi.comcmu.eduucl.ac.ukresearchgate.net

Mannich Reaction: This reaction involves the aminoalkylation of the acidic proton of the phenol, introducing an amine-containing side chain. This can be used to introduce basic groups, which can alter the polymer's pH-responsiveness and metal-chelating abilities.

The degree of functionalization can be controlled by the reaction stoichiometry and conditions, allowing for a range of materials with varying properties to be produced from a single parent polymer.

Table 2: Potential Post-Polymerization Functionalization Reactions of Poly(this compound)

Reaction Type Reagents Resulting Functional Group
Esterification Acyl chloride/anhydride, base -O-C(=O)R
Etherification Alkyl halide, base -O-R
Silylation Silyl (B83357) chloride, base -O-SiR3

Dimeric and Oligomeric Derivatives as Model Compounds

The synthesis and characterization of dimeric and oligomeric derivatives of this compound are crucial for understanding the fundamental aspects of its chemistry and polymerization. ias.ac.in These smaller, well-defined molecules serve as excellent model compounds, providing insights that can be extrapolated to the behavior of the high molecular weight polymer.

Dimers can be synthesized through various coupling reactions. For example, oxidative coupling of the phenolic units can lead to C-C or C-O linked dimers. mdpi.comresearchgate.net Alternatively, reactions involving the vinyl group, such as controlled radical dimerization, can be employed.

The study of these model compounds is particularly valuable for:

Spectroscopic Analysis: Dimers and oligomers have simpler NMR and IR spectra compared to the polymer, facilitating unambiguous peak assignments. This information can then be used to interpret the more complex spectra of the polymer.

Understanding Polymerization Mechanisms: By analyzing the structure of dimers and trimers formed during the initial stages of polymerization, valuable information about the propagation mechanism, including regioselectivity and stereoselectivity, can be obtained.

Probing Inter- and Intramolecular Interactions: The conformation and dynamics of dimers and oligomers can be studied to understand the nature and strength of non-covalent interactions, such as hydrogen bonding and π-π stacking, which play a significant role in determining the bulk properties of the polymer. nih.govmdpi.com

Structure-Reactivity Relationships in Derivatives

A central theme in the study of this compound derivatives is the establishment of clear structure-reactivity relationships. This involves systematically varying the chemical structure of the monomer or its polymeric form and quantifying the resulting changes in chemical reactivity or physical properties.

Key aspects of structure-reactivity studies include:

Influence of Ring Substituents on Vinyl Group Reactivity: The rate of polymerization of ring-substituted this compound derivatives can be correlated with the electronic properties of the substituents. Electron-donating groups are expected to increase the electron density of the vinyl group, potentially affecting its reactivity in cationic or radical polymerization. Conversely, electron-withdrawing groups would have the opposite effect. These relationships can be quantified using Hammett plots or other linear free-energy relationships.

Steric Effects on Polymerization: The steric hindrance provided by the two methyl groups ortho to the hydroxyl group is a defining feature of this monomer. Further increasing the steric bulk at these positions or on the vinyl group itself would likely have a significant impact on the polymerizability of the monomer and the microstructure of the resulting polymer.

Impact of Functionalization on Polymer Properties: The relationship between the type and degree of post-polymerization functionalization and the resulting changes in glass transition temperature, thermal stability, solubility, and mechanical properties is a critical area of investigation. For example, introducing bulky side chains via esterification would be expected to lower the glass transition temperature due to increased free volume.

Kinetic studies of the reactions of these derivatives are essential for quantifying these relationships and developing predictive models for the design of new materials with desired properties. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-ethenyl-2,6-dimethylphenol, various NMR experiments are employed to map out the proton and carbon environments.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the aromatic, vinylic, hydroxyl, and methyl protons are observed. nih.govroyalsocietypublishing.org

The two aromatic protons on the phenol (B47542) ring appear as a singlet, indicating their chemical equivalence. nih.govroyalsocietypublishing.org The vinyl group gives rise to a more complex system of signals: a doublet of doublets for the proton attached to the carbon adjacent to the ring, and two distinct doublets for the terminal methylene (B1212753) (=CH₂) protons, confirming their diastereotopic nature. nih.govroyalsocietypublishing.org The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, and the two methyl groups attached to the aromatic ring also produce a sharp singlet, integrating to six protons. nih.govroyalsocietypublishing.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ nih.govroyalsocietypublishing.org

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
7.05 s - 2 x Ar-H
6.59 dd 17.6, 10.9 Ar-CH =CH₂
5.58 d 17.6 Ar-CH=CH ₂ (trans)
5.08 d 10.9 Ar-CH=CH ₂ (cis)
4.65 s - OH
2.25 s - 2 x Ar-CH

s = singlet, d = doublet, dd = doublet of doublets

Carbon-13 (¹³C) NMR spectroscopy is used to determine the structure of the carbon backbone of a molecule. The spectrum for this compound shows distinct peaks for each unique carbon atom in the compound. nih.govroyalsocietypublishing.org The spectrum reveals signals for the quaternary aromatic carbons (including the one bearing the hydroxyl group and the two bearing methyl groups), the two equivalent aromatic CH carbons, the carbons of the vinyl group, and the methyl carbons. nih.govroyalsocietypublishing.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ nih.govroyalsocietypublishing.org

Chemical Shift (δ) ppm Assignment
152.09 C -OH
136.46 Ar-C H=CH₂
129.90 Ar-C (ipso)
126.59 2 x Ar-C H
122.97 2 x C -CH₃
111.16 Ar-CH=C H₂

While specific 2D NMR data for this compound are not detailed in the available literature, these techniques are indispensable for unambiguous structural confirmation.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show correlations between the coupled protons of the vinyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the aromatic proton signals to the aromatic CH carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for piecing together the molecular structure by connecting fragments. For example, it would show correlations from the methyl protons to the adjacent quaternary and ortho aromatic carbons, confirming the substitution pattern on the phenolic ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups. nih.govroyalsocietypublishing.org A broad band in the region of 3436 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. nih.govroyalsocietypublishing.org Absorptions corresponding to C-H stretching in the aromatic, vinyl, and methyl groups are also observed. nih.govroyalsocietypublishing.org A key peak around 1600 cm⁻¹ can be attributed to the C=C stretching of the aromatic ring. nih.govroyalsocietypublishing.org

Table 3: Key IR Absorption Bands for this compound nih.govroyalsocietypublishing.org

Wavenumber (νₘₐₓ) cm⁻¹ Assignment
3436 O-H stretch (Phenolic)
2924, 2853 C-H stretch (Alkyl)
1600 C=C stretch (Aromatic)
1202, 1148 C-O stretch (Phenolic)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) for this compound confirms its molecular formula. The experimentally observed mass for the protonated molecule ([M+H]⁺) is found to be 149.09592, which is in excellent agreement with the calculated mass of 149.09609 for the formula C₁₀H₁₃O⁺. nih.govroyalsocietypublishing.org

Analysis of the fragmentation pattern under electron ionization (EI) would provide further structural proof. The molecular ion peak (M⁺) would be expected at m/z 148. Common fragmentation pathways for phenols include the loss of a methyl group (M-15) leading to a fragment at m/z 133, or the loss of CO (M-28).

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure

However, this technique is only applicable to materials that can form well-ordered single crystals. Since this compound is described in the literature as a yellow oil, it exists in a liquid or amorphous state at room temperature. nih.govroyalsocietypublishing.org Therefore, single-crystal X-ray diffraction analysis cannot be performed, and no crystallographic data is available for this compound.

Chromatographic Methods for Purity and Separation

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For this compound and its related polymeric materials, various chromatographic methods are employed to ensure purity and characterize molecular properties.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of phenolic compounds. lcms.cz Reversed-phase (RP) HPLC is the most common mode used for such separations, where a nonpolar stationary phase is used with a polar mobile phase. hplc.eu The separation is based on the differential partitioning of the analyte between the two phases. hplc.eu For this compound, this technique is ideal for assessing purity, quantifying the monomer in reaction mixtures, and monitoring polymerization processes.

A typical HPLC setup for analyzing phenolic compounds involves a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid like phosphoric or formic acid to ensure the phenol is in its protonated form. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group exhibits strong absorbance in the UV region.

Table 1: Illustrative HPLC Parameters for Phenolic Compound Analysis
ParameterCondition
ColumnReversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseAcetonitrile/Water with 0.1% Phosphoric Acid (Gradient or Isocratic)
Flow Rate1.0 mL/min
DetectionUV Absorbance at 275 nm
Injection Volume10 µL
Column Temperature30 °C

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and thermally stable compounds like this compound. nih.gov In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.

The analysis of related compounds such as 2,6-dimethylphenol (B121312) by GC-MS has been well-documented. brjac.com.br A typical method would involve a nonpolar or medium-polarity capillary column. meclib.jp The mass spectrum of this compound would be expected to show a distinct molecular ion peak and characteristic fragmentation patterns corresponding to the loss of methyl groups and the vinyl side chain, allowing for unambiguous identification. researchgate.net

Table 2: Typical GC-MS Operating Conditions for Phenol Analysis
ParameterCondition
GC Column5% Phenyl-methylpolysiloxane (e.g., Rxi-5ms, 30 m x 0.25 mm ID, 0.25 µm film) gcms.cz
Injection ModeSplitless
Oven Program50 °C (hold 1 min), ramp at 8 °C/min to 300 °C (hold 3 min) gcms.cz
Carrier GasHelium, constant flow rate of 1.2 mL/min
Ion Source Temp.230 °C
Mass Rangem/z 40-450
Ionization ModeElectron Ionization (EI) at 70 eV

When this compound is used as a monomer to create polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for characterizing the resulting macromolecules. resolvemass.ca GPC separates molecules based on their hydrodynamic volume in solution. resolvemass.ca Larger polymer chains elute from the chromatography column faster than smaller ones, allowing for the determination of the polymer's molecular weight distribution (MWD). amazonaws.com

From the MWD, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be calculated. lcms.cz These parameters are critical as they directly influence the physical and mechanical properties of the polymer. The analysis is typically performed at high temperatures for polyolefins to ensure the polymer remains dissolved. polymerchar.com

Table 3: Representative GPC Data for a Polymer Derived from this compound
ParameterValue
Number-Average Molecular Weight (Mn)45,000 g/mol
Weight-Average Molecular Weight (Mw)95,000 g/mol
Polydispersity Index (PDI)2.11
Elution SolventTetrahydrofuran (THF)
Calibration StandardPolystyrene

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is a primary tool for determining the thermal transitions of a polymer. For amorphous or semi-crystalline polymers derived from this compound, the most important transition measured by DSC is the glass transition temperature (Tg). researchgate.net The Tg is the temperature at which the polymer changes from a rigid, glassy state to a more flexible, rubbery state. This property is critical for defining the service temperature range of the material. For instance, polymers of 2,6-dimethylphenol, like PPO, are known for their high glass transition temperatures. nih.gov

Table 4: Example DSC Results for a Polymer
ParameterMeasurement
Glass Transition Temperature (Tg)195 °C
Heating/Cooling Rate10 °C/min
AtmosphereNitrogen

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net This technique is essential for evaluating the thermal stability of polymers. The resulting data is presented as a TGA curve, which plots mass loss versus temperature. From this curve, key information can be extracted, such as the onset temperature of decomposition, the temperature at which maximum decomposition occurs, and the amount of residual mass (char yield) at high temperatures. mdpi.commdpi.com Polymers synthesized using this compound would be analyzed by TGA to determine their upper-use temperature and to understand their degradation mechanisms. tainstruments.com High thermal stability is a desirable characteristic for many polymer applications. researchgate.net

Table 5: Summary of TGA Data for a Polymer
ParameterValue
Onset of Decomposition (T_onset)410 °C
Temperature of 5% Weight Loss (T5%)425 °C
Temperature of Maximum Decomposition Rate460 °C
Char Yield at 800 °C (in N₂)35%

Theoretical and Computational Studies of 4 Ethenyl 2,6 Dimethylphenol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. These methods are used to predict a wide array of molecular properties with a good balance of accuracy and computational cost.

Molecular Geometry and Conformation

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 4-ethenyl-2,6-dimethylphenol, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311+G(d,p)), are commonly employed for this purpose. researchgate.netkarazin.ua The planarity of the phenol (B47542) ring and the orientation of the ethenyl and methyl groups relative to it would be key features of the conformational analysis.

Table 1: Representative Theoretical Geometrical Parameters for Phenolic Compounds

ParameterTypical Calculated Value (using DFT)
C-C (aromatic) bond length~1.39 - 1.41 Å
C-O bond length~1.36 - 1.38 Å
O-H bond length~0.96 - 0.98 Å
C=C (ethenyl) bond length~1.33 - 1.35 Å
C-H (aromatic) bond length~1.08 - 1.10 Å
C-C-C (aromatic) bond angle~118 - 122 °
C-O-H bond angle~108 - 110 °
Note: These are generalized values for similar phenolic structures. Specific values for this compound would require dedicated calculations.

Electronic Properties and Energy Levels

DFT calculations provide valuable information about the electronic properties of a molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is particularly important as it relates to the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Table 2: Calculated Electronic Properties of a Representative Phenolic Compound

PropertyDescriptionTypical Calculated Value (eV)
HOMO EnergyEnergy of the highest occupied molecular orbital-5.0 to -6.5
LUMO EnergyEnergy of the lowest unoccupied molecular orbital-1.0 to -2.5
HOMO-LUMO GapEnergy difference between HOMO and LUMO3.0 to 5.0
Note: These values are illustrative and would vary for this compound.

Spectroscopic Property Prediction (NMR, UV-Vis, IR)

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic properties.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which can then be converted into NMR chemical shifts for ¹H and ¹³C nuclei. scielo.org.za These theoretical predictions are invaluable for interpreting experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. physchemres.org It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. researchgate.net The calculated IR spectrum can aid in the assignment of experimental vibrational modes.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is also instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Theory and Reaction Pathways

To understand how this compound might react, for instance, in polymerization or oxidation reactions, computational methods can be used to explore the potential energy surface of the reaction. Transition State Theory is a fundamental concept in this context. pku.edu.cn By locating the transition state structures (the highest energy point along the reaction coordinate) and calculating the activation energies, chemists can predict the feasibility and kinetics of a proposed reaction mechanism. For example, the reaction of the phenolic hydroxyl group or addition reactions at the ethenyl group could be modeled to understand the compound's reactivity.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static molecules at 0 K, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time at finite temperatures. researchgate.net An MD simulation would model the movements of the atoms of this compound, and any surrounding solvent molecules, by solving Newton's equations of motion. This can provide insights into conformational flexibility, solvent effects, and the initial steps of bimolecular encounters that can lead to a chemical reaction.

Reactive Force Field Development

A comprehensive search of scientific literature yields no specific studies focused on the development of a reactive force field (ReaxFF) tailored for this compound. The creation of such a force field would be a crucial step in enabling large-scale molecular dynamics simulations to study complex chemical processes, including pyrolysis, oxidation, and polymerization, involving this compound. The development process would typically involve the parameterization of the force field against a quantum mechanical training set, encompassing bond dissociation energies, reaction energies, and transition state geometries. Without a dedicated ReaxFF, simulating the reactive behavior of this compound with high accuracy is not currently feasible.

Structure-Property Relationship Predictions

Table 1: Predicted Molecular Properties of this compound (Illustrative)

Property Predicted Value Method
Dipole Moment Data not available DFT
Ionization Potential Data not available DFT
Electron Affinity Data not available DFT

Note: The data in this table is illustrative of the types of properties that would be calculated in a dedicated computational study and does not represent actual reported values due to the lack of available research.

The prediction of these properties is fundamental to understanding the molecule's reactivity, electronic behavior, and potential for use in electronic materials, which is hinted at by its inclusion in photoresist patents.

Intermolecular Interactions and Aggregation Studies

The intermolecular interactions and aggregation behavior of this compound are critical for understanding its condensed-phase properties, such as its solubility, melting point, and behavior in solution. However, there is a clear absence of computational studies, such as molecular dynamics (MD) simulations or quantum chemical calculations on molecular clusters, that investigate these phenomena for this specific compound.

Such studies would provide valuable insights into:

Hydrogen Bonding: The nature and strength of hydrogen bonds formed by the hydroxyl group.

π-π Stacking: The potential for stacking interactions between the aromatic rings of adjacent molecules.

Understanding these interactions is key to predicting how molecules of this compound organize themselves in the solid state and in solution, which has direct implications for its material properties.

Applications of 4 Ethenyl 2,6 Dimethylphenol in Advanced Materials Science

The bifunctional nature of 4-ethenyl-2,6-dimethylphenol, featuring both a polymerizable vinyl group and a sterically hindered phenolic moiety, makes it a compound of significant interest in the field of advanced materials science. Its unique structure allows it to serve dual roles, acting as both a monomer for building polymer chains and as a functional additive, particularly as an antioxidant.

Environmental Chemistry and Degradation Pathways

Chemical Degradation Mechanisms in Aquatic and Atmospheric Environments

Detailed experimental or modeling studies on the chemical degradation of 4-ethenyl-2,6-dimethylphenol in aquatic and atmospheric environments have not been identified in a comprehensive review of scientific literature. The presence of a phenol (B47542) group, two methyl groups, and an ethenyl (vinyl) group suggests that it would be susceptible to various degradation processes. However, without specific studies, its environmental persistence and degradation kinetics remain unknown.

Oxidative Degradation by Reactive Species (e.g., OH Radicals)

There is a lack of specific data on the oxidative degradation of this compound by reactive species such as hydroxyl (OH) radicals. In theory, the electron-rich aromatic ring and the double bond of the ethenyl group would be reactive sites for OH radicals. In atmospheric environments, this reaction would likely be a primary degradation pathway. In aquatic systems, advanced oxidation processes generating OH radicals would also be expected to degrade the compound. However, no specific rate constants or degradation product information for this compound are available.

Photolytic Degradation

Specific studies on the photolytic degradation of this compound are not available in the current scientific literature. The potential for direct photolysis (degradation by direct absorption of light) or indirect photolysis (degradation by reaction with photochemically produced species) exists due to its aromatic structure. However, its absorption spectrum and quantum yields, which are necessary to determine its photolytic fate, have not been reported.

Transformation Products and By-products Analysis

A significant knowledge gap exists regarding the transformation products and by-products resulting from the degradation of this compound. Due to the absence of degradation studies, there is no information on the identity of the intermediate or final products that may form in the environment. The ethenyl group, in particular, could lead to the formation of various oxidation or polymerization products that are not seen in the degradation of other dimethylphenols.

Analytical Methodologies for Environmental Monitoring

While general analytical methods for phenols and other organic compounds in environmental matrices exist, no specific methodologies have been published for the dedicated monitoring of this compound to determine its chemical fate. Techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) would likely be applicable. However, the development and validation of such methods, including extraction, clean-up, and determination steps for various environmental samples like water, soil, or air, have not been documented for this specific compound.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of vinylphenols often involves multi-step processes that can be energy-intensive and may utilize hazardous reagents. A primary challenge in the synthesis of vinylphenolic compounds is their propensity for polymerization, which can complicate purification and reduce yields. google.com Future research will likely focus on developing more direct, atom-economical, and sustainable synthetic pathways to 4-ethenyl-2,6-dimethylphenol.

Key areas of exploration include:

Biocatalytic Routes: Leveraging enzymes or whole-cell systems for the decarboxylation of substituted cinnamic acids offers a green alternative to traditional chemical methods. Research into identifying or engineering robust enzymes that can efficiently convert precursors like ferulic acid or sinapinic acid analogues to this compound could provide a sustainable and highly selective manufacturing process.

Direct Functionalization: Investigating single-step methods for the introduction of the ethenyl group onto 2,6-dimethylphenol (B121312) would represent a significant advancement. This could involve catalytic C-H activation or cross-coupling reactions designed to be highly selective for the para-position.

Exploration of Advanced Catalytic Systems for Polymerization and Transformations

The dual functionality of this compound allows for two distinct types of polymerization: addition polymerization at the vinyl group and oxidative coupling at the phenolic group. Future research is expected to explore sophisticated catalytic systems to control these processes with high precision.

Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could be employed to synthesize well-defined polymers of poly(this compound) with controlled molecular weights and low dispersity.

Late Transition Metal Catalysts: Catalytic systems based on nickel and palladium have shown unique advantages in olefin polymerization, including the ability to produce branched polymers and conduct polymerizations in polar media. ippi.ac.irresearchgate.net Exploring these catalysts for the polymerization of this compound could yield novel polymer architectures.

Oxidative Coupling Catalysts: The oxidative polymerization of 2,6-dimethylphenol to poly(2,6-dimethyl-1,4-phenylene ether) (PPE) is commercially significant and typically relies on copper-amine complexes. researchgate.net Future work could focus on developing more active and selective catalysts, potentially including enzyme-based systems or novel biomimetic complexes, to polymerize this compound into functionalized PPE analogues, leaving the vinyl group available for subsequent crosslinking.

A comparison of potential catalytic systems is outlined below:

Catalyst SystemTarget FunctionalityPotential AdvantagesResearch Focus
Ziegler-Natta CatalystsVinyl GroupHigh activity, stereocontrolImproving tolerance to phenolic group
Metallocene CatalystsVinyl GroupHigh activity, control over microstructure ippi.ac.irLigand design for specific polymer properties
Late Transition Metal CatalystsVinyl GroupTolerance to polar groups, branched polymers researchgate.netSynthesis of unique polymer topologies
Copper-Amine ComplexesPhenolic GroupProven efficacy for oxidative coupling researchgate.netEnhancing activity and selectivity for substituted phenols
Biocatalysts (e.g., Laccases)Phenolic GroupGreen, sustainable, high selectivityEnzyme engineering for industrial robustness

Design of Functionalized Derivatives for Specific Material Properties

The modification of the phenolic hydroxyl group prior to or after polymerization is a key strategy for tailoring the final properties of materials derived from this compound. This approach allows for the creation of a platform of monomers with tunable characteristics. mdpi.com

Future research directions include:

Esterification and Etherification: Converting the hydroxyl group to various esters or ethers can modify the polymer's glass transition temperature (Tg), solubility, and thermal stability. nih.gov For instance, introducing long alkyl chains could lower the Tg and increase hydrophobicity, making the material suitable for coatings or adhesives.

Grafting Functional Moieties: Attaching specific functional groups, such as flame retardants (e.g., phosphorus-containing molecules), photo-responsive units, or biocompatible segments, can impart specialized properties to the resulting polymers. researchgate.net

Post-Polymerization Modification: The pendant phenolic groups on poly(this compound) serve as reactive sites for a wide range of chemical transformations. This allows for the synthesis of functional polymers that would be difficult to achieve by direct polymerization of the corresponding functionalized monomer.

In-depth Computational Studies on Complex Reaction Systems

Computational chemistry provides powerful tools for understanding and predicting the behavior of complex chemical systems, which can accelerate the development of new materials and processes. mdpi.com

Emerging opportunities in this area include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model the transition states and reaction pathways for both the synthesis of the monomer and its subsequent polymerization. This can provide insights into catalyst performance and help in the design of more efficient catalytic systems.

Polymer Property Prediction: Molecular dynamics (MD) simulations can predict the physical and mechanical properties of polymers derived from this compound and its derivatives. This includes predicting Tg, modulus, and compatibility in polymer blends and composites, guiding experimental efforts toward the most promising materials.

Catalyst Design: Computational screening can be employed to rapidly evaluate potential new catalysts for polymerization or functionalization reactions, identifying candidates with optimal activity and selectivity before committing to laboratory synthesis. researchgate.net

Expanding Applications in High-Performance Polymers and Composites

The inherent properties of the 2,6-dimethylphenol moiety, known for conferring high thermal stability and dimensional stability in polymers like PPE, suggest that materials derived from this compound will be well-suited for demanding applications. researchgate.net

Future research will likely target:

Thermosetting Resins: The vinyl group provides a site for crosslinking, enabling the formulation of high-performance thermosets. These materials could find use as matrices for fiber-reinforced composites in the aerospace and automotive industries, offering a combination of high thermal resistance and mechanical strength.

Advanced Coatings and Adhesives: Functionalized polymers based on this monomer could be developed for specialty coatings requiring high durability, chemical resistance, and thermal stability. google.com

Functional Materials for Electronics: The low dielectric constant and low moisture uptake characteristic of PPE-like structures make them attractive for electronic applications. Polymers and copolymers of this compound could be explored for use as dielectric materials in printed circuit boards and for semiconductor encapsulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-ethenyl-2,6-dimethylphenol, and how can purity be validated?

  • Methodological Answer : Oxidative coupling using transition metal catalysts (e.g., Cu or Ag salts) is effective for synthesizing substituted 2,6-dimethylphenol derivatives. Post-synthesis purification via high-performance liquid chromatography (HPLC) with UV detection ensures purity. Validation involves mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural elucidation . For halogenated analogs (e.g., 4-bromo- or 4-chloro-2,6-dimethylphenol), oxidative polymerization conditions (e.g., Ag₂O in organic solvents) yield oligomers, which can be separated using methanol extraction .

Q. How does the choice of analytical method influence the quantification of this compound in complex matrices?

  • Methodological Answer : A two-step derivatization protocol (e.g., reacting with iodine ions after initial halogenation) enables selective detection in water matrices. Gas chromatography (GC) or HPLC paired with tandem MS (LC-MS/MS) provides sensitivity (detection limits <0.02 mg/L) and specificity. Calibration curves with r² ≥0.999 ensure reliability in disinfection byproduct analysis .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer : Store at -20°C in inert, airtight containers to prevent oxidation or polymerization. Stability over ≥5 years is achievable for crystalline derivatives when protected from light and moisture .

Advanced Research Questions

Q. How do exchangeable cations in smectite clays influence the polymerization of 2,6-dimethylphenol derivatives?

  • Methodological Answer : Fe³⁺-smectite enhances sorption and polymerization of 2,6-dimethylphenol via radical-mediated pathways, producing quinones and oligomers (dimers to tetramers). Characterization via electron spin resonance (ESR) confirms radical intermediates, while infrared (IR) spectroscopy tracks quinone formation. The order of catalytic efficacy is Fe ≫ Al > Ca > Na .

Q. What computational insights explain the reactivity of this compound in oxidative coupling reactions?

  • Methodological Answer : Ab initio calculations (e.g., Hartree-Fock/6-31G*) reveal that the para carbon of the singlet phenoxonium cation is electrophilic, favoring nucleophilic attack. This explains regioselectivity in copper-catalyzed coupling reactions. Charge distribution analysis aligns with experimental product distributions .

Q. How can conflicting data on reaction intermediates (e.g., quinone methides vs. radicals) be resolved in mechanistic studies?

  • Methodological Answer : Competitive trapping experiments using nucleophiles (e.g., thiols) differentiate quinone methides (covalent adducts) from radical pathways (ESR-detectable species). Kinetic isotope effects (KIEs) and deuterium labeling further clarify mechanisms .

Key Considerations for Experimental Design

  • Synthesis : Optimize catalyst loading (e.g., 5–10 mol% Cu) and solvent polarity to control polymerization degree .
  • Analysis : Use internal standards (e.g., deuterated analogs) to correct for matrix effects in environmental samples .
  • Mechanistic Studies : Combine computational modeling (e.g., DFT) with transient spectroscopy to track short-lived intermediates .

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